2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine, 95%
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Overview
Description
2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine (95%) is a compound belonging to the pyridine family of heterocyclic compounds. It is a colorless, crystalline solid that is insoluble in water but soluble in several organic solvents. This compound has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and catalysis. It has been used in the synthesis of various drugs and other compounds, as well as in the production of catalysts and other organic compounds.
Mechanism of Action
2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine (95%) is a versatile compound that has a wide range of applications in scientific research. It acts as an acid catalyst in various organic reactions. It also acts as a nucleophile in the synthesis of various metal complexes and other organic compounds. Additionally, it can act as a reducing agent in the reduction of various organic compounds.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine (95%) is a versatile compound that has a wide range of applications in scientific research. It has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to act as an antioxidant and to inhibit the growth of certain bacteria. Additionally, it has been found to possess anti-inflammatory and anti-viral properties.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine (95%) is a versatile compound that has a wide range of applications in scientific research. It has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a wide range of solubility in organic solvents. However, it is not very soluble in water and has a relatively low boiling point. This can make it difficult to use in certain types of experiments.
Future Directions
2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine (95%) is a versatile compound that has a wide range of applications in scientific research. There are numerous potential future directions for this compound. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, there is potential for the development of new catalysts and other organic compounds based on this compound. Additionally, there is potential for the development of new pharmaceuticals and other compounds based on this compound. Finally, there is potential for the development of new materials and other compounds based on this compound.
Synthesis Methods
2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized through a number of methods. The most common method is the synthesis of the compound from 4-methoxycarbonylphenylacetic acid and pyridine. This reaction involves the addition of the pyridine to the carboxylic acid, followed by the addition of hydroxylamine and the subsequent formation of the desired product. Another method involves the reaction of pyridine with 4-methoxycarbonylphenylacetic acid in the presence of a base. This reaction produces the desired product in high yields.
Scientific Research Applications
2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine (95%) is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and other compounds, as well as in the production of catalysts and other organic compounds. It has also been used in the synthesis of various metal complexes and other organic compounds. Additionally, it has been used in the synthesis of various polymers and other materials.
properties
IUPAC Name |
methyl 4-(2-oxo-1H-pyridin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-14-12(15)8-11/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVHBPWTOVHEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682927 |
Source
|
Record name | Methyl 4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-60-6 |
Source
|
Record name | Methyl 4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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